Product packaging for 5-(Benzenesulfonyl)quinolin-8-ol(Cat. No.:CAS No. 61430-90-8)

5-(Benzenesulfonyl)quinolin-8-ol

Cat. No.: B11843989
CAS No.: 61430-90-8
M. Wt: 285.3 g/mol
InChI Key: VTJJCUYCRNLTNI-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)quinolin-8-ol is a useful research compound. Its molecular formula is C15H11NO3S and its molecular weight is 285.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO3S B11843989 5-(Benzenesulfonyl)quinolin-8-ol CAS No. 61430-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61430-90-8

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

5-(benzenesulfonyl)quinolin-8-ol

InChI

InChI=1S/C15H11NO3S/c17-13-8-9-14(12-7-4-10-16-15(12)13)20(18,19)11-5-2-1-3-6-11/h1-10,17H

InChI Key

VTJJCUYCRNLTNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Contextualization Within Quinolone and Sulfonyl Compound Chemistry

The chemical architecture of 5-(Benzenesulfonyl)quinolin-8-ol places it at the intersection of two important classes of organic compounds: quinolines and sulfonyl-containing molecules.

Quinoline (B57606) and Its Derivatives: The quinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. tcichemicals.comebi.ac.uk This "privileged structure" is found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities. tcichemicals.comnih.gov The nitrogen atom in the pyridine ring makes it susceptible to various chemical modifications, allowing chemists to fine-tune the molecule's properties. ebi.ac.uk Researchers have developed numerous synthetic strategies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, to construct the quinoline nucleus, enabling the creation of a vast library of derivatives. tcichemicals.comsmolecule.com

The Sulfonyl Group: The sulfonyl group (–SO₂–) is a functional group characterized by a sulfur atom double-bonded to two oxygen atoms. nih.govusp.org Its strong electron-withdrawing nature and polarity significantly influence a molecule's physical and chemical properties, including solubility and reactivity. nih.gov In medicinal chemistry, the sulfonyl group is a common feature in many therapeutic agents, contributing to their biological activity through interactions like hydrogen bonding with biological targets. bldpharm.comglentham.comnist.gov Compounds containing this group, such as sulfonamides, are well-established as antibacterial and anti-inflammatory agents. glentham.com

The combination of a quinoline nucleus with a sulfonyl group, as seen in this compound, theoretically creates a molecule with a unique electronic and steric profile, suggesting potential for novel chemical and biological applications.

Significance of the 8 Hydroxyquinoline Scaffold in Research

The most defining feature of the target molecule, aside from the quinoline (B57606) core itself, is the hydroxyl (–OH) group at the 8-position, which forms the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold. This moiety is renowned in both analytical and medicinal chemistry. nih.gov

A Privileged Chelator: 8-Hydroxyquinoline is a powerful chelating agent, meaning it can bind tightly to metal ions. This ability is central to many of its biological effects. By sequestering metal ions like iron, copper, and zinc, 8-HQ derivatives can disrupt metalloenzyme functions and interfere with pathological processes driven by metal dysregulation. This property has been exploited in the design of agents for neurodegenerative diseases and cancer. nih.gov

Diverse Biological Activities: The 8-HQ scaffold is associated with a broad spectrum of biological activities. nih.gov Numerous derivatives have been synthesized and investigated for their potential as:

Anticancer agents: By inducing oxidative stress or inhibiting key enzymes in cancer cells. nih.gov

Antimicrobial and Antifungal agents: Disrupting essential processes in bacteria and fungi.

Neuroprotective agents: Modulating metal balance in the brain. nih.gov

Anti-HIV agents: Inhibiting viral enzymes.

The substitution at the 5-position of the 8-hydroxyquinoline ring is a common strategy for developing new derivatives with enhanced or specific activities. For instance, 8-hydroxyquinoline-5-sulfonic acid is a well-known compound used in various chemical applications. nist.gov The introduction of a benzenesulfonyl group at this position would be a logical step in the exploration of new 8-HQ-based agents.

Research Trajectories and Future Prospects

Precursor Synthesis and Derivatization Strategies

The successful synthesis of this compound is contingent upon the efficient preparation of its core building blocks: an 8-hydroxyquinoline intermediate and a reactive benzenesulfonyl halide reagent.

Synthesis of 8-Hydroxyquinoline Intermediates

8-Hydroxyquinoline, a crucial heterocyclic scaffold, can be synthesized through several established methods. The Skraup synthesis is a classic approach, which involves the reaction of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent like o-nitrophenol. rsc.orgacs.org This one-pot reaction, while effective, can be vigorous and may produce byproducts. acs.org

Alternative routes include the sulfonation of quinoline followed by alkali fusion. google.comgoogle.com In this method, quinoline is first sulfonated, typically at the 8-position, and the resulting quinoline-8-sulfonic acid is then fused with a strong base, such as sodium hydroxide, to introduce the hydroxyl group. mdpi.com Furthermore, 8-hydroxyquinoline can be prepared from o-aminophenol through a cyclization reaction with reagents like acrolein under acidic conditions. rsc.orggoogle.com

Synthesis Method Reactants Key Reagents/Conditions Typical Yield Reference(s)
Skraup Synthesiso-Aminophenol, GlycerolSulfuric acid, o-Nitrophenol85.2% acs.org
Sulfonation/Alkali FusionQuinolineFuming sulfuric acid, NaOH/KOHHigh google.comgoogle.commdpi.com
From o-Aminophenolo-Aminophenol, AcroleinAcidic conditionsModerate rsc.orggoogle.com

Preparation of Benzenesulfonyl Halide Reagents

Benzenesulfonyl chloride is the most common reagent for introducing the benzenesulfonyl group. It is typically prepared through the chlorosulfonation of benzene, a reaction that can also produce diphenylsulfone as a side product. youtube.com An alternative laboratory-scale preparation involves the reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. nih.govnih.gov For substituted benzenesulfonyl chlorides, the corresponding aniline (B41778) can be converted to a diazonium salt, which then undergoes reaction with sulfur dioxide in the presence of a copper catalyst. nih.gov

Synthesis Method Starting Material Key Reagents Notes Reference(s)
ChlorosulfonationBenzeneChlorosulfonic acidCan produce diphenylsulfone byproduct. youtube.com
From Sulfonate SaltSodium benzenesulfonatePhosphorus pentachloride or Phosphorus oxychlorideA common laboratory method. nih.govnih.gov
From AnilineSubstituted anilineNaNO₂, HCl, SO₂, CuClUsed for preparing substituted derivatives. nih.gov

Synthetic Routes to this compound

With the precursors in hand, the assembly of this compound can be approached through several strategic routes.

Direct Benzenesulfonylation Approaches

A plausible and direct method for the synthesis of this compound is the Friedel-Crafts sulfonylation of 8-hydroxyquinoline. This electrophilic aromatic substitution would involve the reaction of 8-hydroxyquinoline with benzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.org The hydroxyl group at the 8-position is an activating group, which would direct the incoming electrophile to the ortho and para positions, namely the 7- and 5-positions. While this method is theoretically sound, controlling the regioselectivity to favor substitution at the 5-position can be challenging and may lead to a mixture of isomers.

Another direct approach involves the reaction of 8-hydroxyquinoline with chlorosulfonic acid to form 8-hydroxyquinoline-5-sulfonyl chloride. organic-chemistry.orgnih.gov This intermediate is highly reactive and can be used to form sulfonamides. rsc.orgorganic-chemistry.orgnih.gov While the direct conversion of this sulfonyl chloride to the target sulfone is not extensively documented, it could potentially be achieved through reduction or a coupling reaction with benzene.

Cross-Coupling and Functionalization Reactions at the C5 Position

Modern synthetic organic chemistry offers powerful cross-coupling methodologies that can be applied to the synthesis of this compound. A promising strategy involves the use of transition metal catalysis, such as palladium or nickel, to form the C-S bond. mdpi.comnih.govnih.gov

This would typically involve the synthesis of a 5-halo-8-hydroxyquinoline (e.g., 5-bromo- or 5-iodo-8-hydroxyquinoline) or a 5-boronic acid derivative of 8-hydroxyquinoline. The halogenated derivative could then be coupled with sodium benzenesulfinate (B1229208) in the presence of a nickel or palladium catalyst. mdpi.comnih.gov Alternatively, the 8-hydroxyquinoline-5-boronic acid could be coupled with benzenesulfonyl chloride. These cross-coupling reactions often offer high yields and excellent functional group tolerance.

A related approach is the synthesis of 5-arylthio-8-hydroxyquinoline, followed by oxidation to the corresponding sulfone. The initial sulfide (B99878) can be prepared via a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction. Subsequent oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgnih.govjchemrev.comjchemrev.comorganic-chemistry.org

Electrochemical Synthesis Modalities

Electrochemical methods represent a green and increasingly popular approach to organic synthesis. The electrochemical synthesis of sulfones has been reported, typically involving the reaction of sodium sulfinates with various organic substrates. rsc.orgacs.orgacs.org In the context of this compound, an electrochemical approach could involve the anodic oxidation of sodium benzenesulfinate to generate a benzenesulfonyl radical. This reactive species could then attack the electron-rich 8-hydroxyquinoline ring system, leading to the formation of the desired C-S bond at the 5-position. Such a method would avoid the need for harsh reagents and could offer a high degree of control over the reaction conditions. While specific examples for this particular transformation are not yet prevalent in the literature, the general principles of electrochemical sulfone synthesis suggest it as a viable and innovative pathway. acs.orgacs.org

Sulfur-Fluoride Exchange Click Chemistry Considerations

Sulfur-Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions, valued for its efficiency, reliability, and the exceptional stability of the resulting linkages. The core of SuFEx chemistry relies on the unique reactivity of high-valent sulfur-fluoride functional groups, most notably sulfonyl fluorides (R-SO₂F) and fluorosulfates (Ar-OSO₂F). These groups are generally stable but can be activated to react rapidly and selectively with nucleophiles under specific conditions.

A prospective SuFEx-based synthesis of this compound would represent a modern and highly efficient approach. This methodology would hypothetically involve the reaction between two key precursors: benzenesulfonyl fluoride (B91410) and a modified 8-hydroxyquinoline. The phenolic hydroxyl group of 8-hydroxyquinoline would likely be converted to a more reactive silylated form, such as 8-(trimethylsilyloxy)quinoline, to facilitate the exchange reaction.

The proposed reaction would proceed as follows: Benzenesulfonyl Fluoride + 8-(trimethylsilyloxy)quinoline → this compound + Trimethylsilyl Fluoride

This reaction would be catalyzed to achieve high yields and short reaction times. The development of accelerated SuFEx click chemistry (ASCC) has introduced highly effective catalyst systems, such as the combination of a hindered guanidine (B92328) base with a silicon additive, which could be applicable here. This approach offers significant advantages, including low catalyst loadings and rapid, clean conversions, aligning with the principles of click chemistry.

Mechanistic Elucidation of Formation Reactions

Understanding the mechanistic underpinnings of the formation of this compound is crucial for controlling the reaction and maximizing yields. A plausible traditional synthetic route involves a two-step process: the initial synthesis of an activated intermediate, 8-hydroxyquinoline-5-sulfonyl chloride, followed by its reaction to form the final product.

The formation of the key intermediate, 8-hydroxyquinoline-5-sulfonyl chloride , is achieved through the direct sulfonation of 8-hydroxyquinoline using chlorosulfonic acid. nih.gov This reaction is a classic electrophilic aromatic substitution. The mechanism proceeds as follows:

Generation of the Electrophile : Chlorosulfonic acid serves as the source of the electrophilic species, likely the chlorosulfonyl cation (⁺SO₂Cl) or a related potent electrophile.

Electrophilic Attack : The 8-hydroxyquinoline ring is activated towards electrophilic attack by the electron-donating hydroxyl group. The substitution is directed primarily to the C5 position, which is para to the hydroxyl group and activated, while avoiding steric hindrance from the adjacent ring. The nitrogen atom in the pyridine (B92270) ring is deactivating, further favoring substitution on the phenolic ring.

Rearomatization : The intermediate carbocation, or Wheland intermediate, loses a proton to restore the aromaticity of the quinoline ring system, yielding 8-hydroxyquinoline-5-sulfonic acid, which is subsequently converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

The second step, the formation of the C-S bond between the sulfonyl group and a benzene ring to yield this compound, can be mechanistically envisioned as a Friedel-Crafts-type reaction. In this proposed pathway, the 8-hydroxyquinoline-5-sulfonyl chloride acts as the electrophile. A Lewis acid catalyst (e.g., AlCl₃) would be required to enhance the electrophilicity of the sulfur atom in the sulfonyl chloride, facilitating the attack by benzene to form the C-S bond and releasing HCl.

Optimization of Reaction Conditions and Yields

The optimization of synthetic protocols is paramount for achieving high efficiency and purity. For the synthesis of this compound and its intermediates, several reaction parameters must be carefully controlled. The direct sulfonation of 8-hydroxyquinoline is a critical step where optimization is key. nih.gov Studies on the synthesis of related 8-hydroxyquinoline-5-sulfonamides and the sulfonylation of phenols provide valuable insights into the optimization process. nih.govnih.govresearchgate.netosti.gov

Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time. For instance, the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride is typically performed by adding chlorosulfonic acid dropwise to 8-hydroxyquinoline at low temperatures (e.g., in an ice bath) to manage the exothermic nature of the reaction, followed by stirring at room temperature for an extended period (e.g., 24 hours) to ensure complete conversion. nih.gov

The subsequent reactions of sulfonyl chlorides are also subject to extensive optimization. In the synthesis of sulfonamides from 8-hydroxyquinoline-5-sulfonyl chloride, anhydrous solvents like acetonitrile (B52724) or THF are commonly used, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. nih.govnih.gov The molar ratio of reactants is also critical; an excess of the nucleophile is often employed to drive the reaction to completion.

The following table outlines parameters that are typically optimized in the synthesis of related sulfonylated quinoline compounds.

ParameterVariableCondition 1Condition 2Condition 3Outcome/Observation
Solvent Polarity & TypeDichloromethaneTetrahydrofuran (THF)AcetonitrileSolvent choice affects solubility and reaction rates. Anhydrous conditions are often crucial. nih.govnih.gov
Temperature Reaction Heat0 °C (ice bath)Room TemperatureRefluxLow initial temperatures control exothermicity; higher temperatures can increase reaction rate but may lead to side products. nih.govmlsu.ac.in
Base Type & AmountTriethylaminePyridineNoneA base is often essential to scavenge acid byproducts, driving the reaction forward. nih.govosti.gov
Reagent Ratio Sulfonyl Chloride:Nucleophile1:11:21:4An excess of the nucleophile can significantly improve yields in sulfonamide formation. nih.gov
Reaction Time Duration4 hours12 hours24 hoursMonitoring by TLC is essential to determine the point of maximum conversion and prevent degradation. nih.govafricanjournalofbiomedicalresearch.com

This interactive table is based on data from analogous chemical reactions.

By systematically adjusting these conditions, a robust and high-yield protocol for the synthesis of this compound can be developed, minimizing the formation of byproducts such as those resulting from unwanted ring sulfonation or degradation of the starting materials. nih.gov

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and vibrational modes within the molecule.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The spectrum is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The presence of the hydroxyl group (-OH) on the quinoline ring is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The sulfonyl group (-SO₂) exhibits two strong and characteristic stretching vibrations, which are expected to appear in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are anticipated to be observed around 3000-3100 cm⁻¹. The C=N stretching vibration within the quinoline ring system is likely to appear in the 1600-1650 cm⁻¹ region. Furthermore, the C-S stretching vibration of the benzenesulfonyl moiety would produce a weaker absorption in the 700-600 cm⁻¹ range. The IR spectrum of the related compound N-(tert-butyl)-5-(phenylsulfonyl)-quinolin-8-amine shows characteristic peaks at 3339, 2974, 1562, 1381, and 1301 cm⁻¹, corresponding to various functional groups. rsc.org For 8-hydroxyquinoline, a key structural component, a broad band around 3180 cm⁻¹ is attributed to the O-H stretching vibration. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3600O-H stretchPhenolic -OH
3000-3100C-H stretchAromatic
1600-1650C=N stretchQuinoline ring
1350-1300S=O asymmetric stretchSulfonyl
1160-1120S=O symmetric stretchSulfonyl
700-600C-S stretchAryl-Sulfur

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoline and benzenesulfonyl moieties. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfonyl group and the electronic environment of the heterocyclic ring.

Based on data from the closely related compound N-(tert-butyl)-5-(phenylsulfonyl)-quinolin-8-amine, the aromatic protons of the quinoline ring are anticipated to resonate at lower fields. rsc.org The proton on the carbon adjacent to the nitrogen (H-2) and the proton at the H-4 position are expected to appear as doublets or multiplets in the downfield region, typically between δ 8.5 and 9.0 ppm. The protons of the benzenesulfonyl group would likely appear as a multiplet in the range of δ 7.4-8.0 ppm. The phenolic proton (-OH) is expected to give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. For the parent 8-hydroxyquinoline, the proton signals are well-documented and serve as a basis for comparison. chemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~9.0ddH-2
~8.7mH-4
~7.4-8.0mPhenyl protons
~7.5mH-3, H-6, H-7
Variablebr sOH

Note: Predicted values are based on analogous compounds and may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the quinoline ring and the benzenesulfonyl group will have distinct chemical shifts. The carbon attached to the hydroxyl group (C-8) is expected to resonate at a lower field compared to other carbons in the quinoline ring due to the deshielding effect of the oxygen atom. The carbons of the sulfonyl-bearing benzene ring will also show characteristic shifts.

Data for N-(tert-butyl)-5-(phenylsulfonyl)-quinolin-8-amine shows carbon signals for the quinoline ring appearing at δ 148.2, 146.6, 137.9, 133.5, 132.5, 125.5, 123.1, 118.1, and 103.8 ppm. rsc.org The carbons of the phenylsulfonyl group in benzenesulfonyl chloride appear at δ 143.5, 133.3, 129.1, and 126.9 ppm. spectrabase.com These values provide a strong basis for the assignment of the ¹³C NMR spectrum of this compound. The carbon directly bonded to the sulfonyl group on the quinoline ring (C-5) is expected to be significantly deshielded.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~150-155C-8
~148C-2
~145C-4a
~140Phenyl C-1'
~138C-8a
~133Phenyl C-4'
~129Phenyl C-2', C-6'
~127Phenyl C-3', C-5'
~130C-5
~125C-3
~122C-6
~115C-7
~110C-4

Note: Predicted values are based on analogous compounds and may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the quinoline and benzene rings.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the benzenesulfonyl group and the quinoline ring at the C-5 position.

Studies on derivatives of 8-quinolinol have successfully utilized 2D-NMR experiments like COSY and HeteroCOSY to make extensive spectral assignments. nih.gov Solid-state NMR could also be used to study the compound in its crystalline form, providing information on polymorphism and molecular packing.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental tool for determining the molecular weight of a compound, thereby confirming its chemical formula.

High-Resolution Mass Spectrometry (HRMS) offers exceptionally precise mass measurements, which are crucial for unequivocally determining a compound's elemental composition. For this compound, with the molecular formula C₁₅H₁₁NO₃S, the theoretical exact mass can be calculated and compared with the experimental value. This comparison serves as a stringent test of the compound's identity.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₁NO₃S
Theoretical Exact Mass 299.0460 u

This data is calculated based on the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like this compound, as it minimizes fragmentation and typically reveals the intact molecule. In ESI-MS analysis, the compound is expected to be detected as a protonated molecular ion, [M+H]⁺. For instance, in studies of related compounds like 8-hydroxyquinoline-5-sulfonyl chloride, hydrolysis of the sulfonyl group to the corresponding sulfonic acid has been observed during ESI, indicating the potential for such transformations in the ion source. nih.gov The observation of the [M+H]⁺ peak at m/z corresponding to the compound's molecular weight provides strong evidence for its successful synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the unambiguous determination of the solid-state structure of a crystalline compound.

Single-Crystal X-ray Diffraction (SC-XRD) provides the most precise and detailed three-dimensional model of a molecule's structure in a single crystal. This powerful technique would determine the exact bond lengths, bond angles, and torsion angles of this compound. Such an analysis would reveal the precise conformation of the molecule, including the spatial relationship between the quinoline ring and the benzenesulfonyl group. While a crystal structure for this specific compound is not publicly documented, analysis of related structures, such as those containing phenylsulfonyl groups, reveals common conformational preferences. nih.gov An SC-XRD study would provide definitive proof of the compound's molecular geometry.

Powder X-ray Diffraction (PXRD) is a vital technique for the characterization of a bulk crystalline sample. It is used to confirm the crystalline nature of the synthesized material, assess its phase purity, and identify any potential polymorphs (different crystalline forms of the same compound). The PXRD pattern is a unique fingerprint for a specific crystalline solid. For this compound, a PXRD analysis would be essential for quality control, ensuring the consistency of the crystalline phase across different batches.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. nih.gov It is widely used to study the electronic structure and properties of molecules. A typical DFT study on 5-(Benzenesulfonyl)quinolin-8-ol would involve a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.govresearchgate.net For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important due to the rotational freedom around the C-S and S-N bonds connecting the quinoline (B57606) and benzenesulfonyl groups. Different rotational isomers (conformers) would be modeled to identify the global minimum energy conformation, which is the most likely structure to be observed.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-S~1.78 Å
S=O~1.45 Å
C(quinoline)-O(hydroxyl)~1.36 Å
Bond AngleC-S-C~105°
O-S-O~120°
Dihedral AngleC-C-S-CVariable (Defines Conformation)

Note: These are representative values based on similar sulfonamide structures and would be precisely determined by DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the analysis would reveal the distribution of these orbitals across the quinoline and benzenesulfonyl moieties, indicating regions susceptible to electron transfer.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5 eV
LUMO-1.8 eV
Energy Gap (ΔE)4.7 eV

Note: These values are illustrative and would be the output of a specific DFT calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the hydroxyl group, as well as the nitrogen atom of the quinoline ring, identifying these as sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic attack.

To understand the photophysical properties of a molecule, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method calculates the energies of electronic excited states and the probabilities of transitions between the ground state and these excited states.

A TD-DFT calculation for this compound would predict its theoretical UV-Vis absorption spectrum. The results would include the major electronic transitions (e.g., π → π*), their corresponding wavelengths (λmax), and their oscillator strengths, which relate to the intensity of the absorption peaks.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These indices provide a quantitative basis for concepts developed from empirical observations.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): Measures the electrophilic character of a molecule. It is calculated as ω = χ²/ (2η).

These descriptors would provide a comprehensive profile of the chemical reactivity of this compound, allowing for comparisons with other related compounds.

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and frequency conversion. Computational methods are widely used to predict the NLO response of molecules. The key parameters determining a molecule's NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

DFT calculations are a standard method for predicting these properties. For instance, computational studies on 8-hydroxyquinoline (B1678124) derivatives have shown that substitutions on the quinoline ring system can significantly influence their NLO behavior. researchgate.net The presence of electron-donating (like -OH) and electron-withdrawing groups (like the sulfonyl group) creates a push-pull system that can enhance the NLO response by increasing charge transfer within the molecule.

Calculations for related 8-hydroxyquinoline derivatives indicate that these compounds can exhibit significant NLO properties, making them potential candidates for the development of new NLO materials. researchgate.netresearcher.life The computed values of dipole moment, polarizability, and hyperpolarizability for these molecules suggest a notable NLO response. researchgate.net

Table 1: Representative Theoretical NLO Properties of an 8-Hydroxyquinoline Derivative Data presented for a representative 8-hydroxyquinoline derivative as a model.

ParameterCalculated Value
Dipole Moment (μ)Data not specifically available for this compound; however, related quinoline derivatives show significant dipole moments calculated via DFT.
Average Polarizability (α)Calculations on related molecules indicate values that suggest potential for NLO applications.
First-Order Hyperpolarizability (β)Values for similar compounds are often compared to standards like urea (B33335) to assess their NLO potential.

Theoretical Spectroscopic Simulations (IR, Raman, NMR, UV-Vis)

Computational simulations provide theoretical spectra that are invaluable for interpreting experimental data and assigning spectral features to specific molecular vibrations or electronic transitions.

Infrared (IR) and Raman Spectroscopy Theoretical vibrational spectra for 8-HQS have been calculated using DFT methods, often with the B3LYP functional. These calculations help in the assignment of complex experimental spectra. For example, in a study on an 8-hydroxyquinoline-5-sulfonic acid co-crystal, the C-O stretching mode was identified and compared between the theoretical and experimental spectra. sci-hub.se The characteristic vibrations of the sulfonic acid group, such as the S=O stretching modes, have also been assigned based on DFT calculations. sci-hub.se Such analysis would be directly applicable to the benzenesulfonyl group in the target molecule.

Table 2: Selected Theoretical Vibrational Frequencies for 8-Hydroxyquinoline-5-sulfonic acid (HQS) Data from a study on a cocrystal containing HQS, illustrating typical assignments. sci-hub.se

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment
C-O Stretch~1255Stretching of the phenolic C-O bond.
S=O Stretch~1213Asymmetric/Symmetric stretching of the sulfonyl group.
Quinoline Ring ModesVariousComplex vibrations involving C-C and C-N stretching and bending within the quinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy Gauge-Independent Atomic Orbital (GIAO) calculations using DFT are the standard for predicting NMR chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra have been computed for 8-HQS and its complexes. uaem.mxresearchgate.net These calculations can accurately predict the chemical shifts, aiding in the structural elucidation of newly synthesized compounds. For example, the protonation state of the nitrogen atom and the sulfonic acid group in 8-HQS at different pH values has been studied using a combination of experimental and theoretical NMR, providing a detailed picture of its solution chemistry. researchgate.net

Table 3: Representative Theoretical vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for 8-Hydroxyquinoline Illustrative data for the parent 8-hydroxyquinoline (HQ) scaffold. researchgate.net

ProtonTheoretical δ (ppm)Experimental δ (ppm)
H2Calculations typically show good correlation.~8.8
H4Calculations typically show good correlation.~8.7
H7Calculations typically show good correlation.~7.1

UV-Visible (UV-Vis) Spectroscopy Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra. These calculations provide information on the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions involved, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Studies on 8-HQS have used TD-DFT to characterize its photophysical behavior, including its absorption and emission spectra at different pH levels. nih.gov The results help explain the influence of molecular structure and solvent on the electronic properties. uaem.mxnih.gov

Table 4: Theoretical UV-Vis Absorption Data for an 8-Hydroxyquinoline-5-sulfonic acid derivative Data from a TD-DFT study on a boron complex of 8HQSA. uaem.mx

Calculated λmax (nm)Oscillator Strength (f)Major Transition Contribution
~360-380SignificantHOMO → LUMO
~310-330ModerateHOMO-1 → LUMO

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD provides a detailed view of the conformational landscape, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For quinoline derivatives, MD simulations have been used to investigate their reactive properties and interactions in solution. researchgate.netresearcher.life In a study of 8-hydroxyquinoline-5-sulphonic acid, MD simulations were performed to understand its stability and interactions with water molecules. researcher.life Such simulations can reveal important information about the hydration shell around the molecule and the stability of specific conformations through hydrogen bonding. Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute, offering a detailed picture of the solute-solvent structure.

Coordination Chemistry and Metal Complexation

Complex Formation with Transition Metal Ions

5-(Benzenesulfonyl)quinolin-8-ol is anticipated to react readily with various transition metal ions to form stable coordination complexes. By analogy with other 5-substituted 8-hydroxyquinoline (B1678124) derivatives, it is expected to form complexes with divalent and trivalent metal ions such as Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(III), and others. isca.mederpharmachemica.com The formation of these complexes typically occurs in a suitable solvent, often under reflux conditions, where the deprotonated hydroxyl group and the quinoline (B57606) nitrogen atom coordinate to the metal center. derpharmachemica.com

The general reaction for the formation of a 1:2 metal-ligand complex can be represented as:

Mⁿ⁺ + 2 C₁₅H₁₁NO₃S → [M(C₁₅H₁₀NO₃S)₂]⁽ⁿ⁻²⁾⁺ + 2 H⁺

The benzenesulfonyl group, being electron-withdrawing, is expected to increase the acidity of the phenolic hydroxyl group compared to unsubstituted 8-hydroxyquinoline, potentially facilitating complex formation.

Stoichiometric and Structural Elucidation of Metal Chelates

The stoichiometry of the metal chelates of this compound is typically determined using various analytical techniques, including elemental analysis, spectrophotometric titrations, and conductometric measurements. researchgate.netresearchgate.net For most divalent transition metals, the formation of 1:2 (metal:ligand) complexes is common, resulting in neutral or charged species depending on the initial metal salt used. derpharmachemica.comsphinxsai.com However, 1:1 and 1:3 stoichiometries are also possible under specific reaction conditions. researchgate.net

The structural elucidation of these metal chelates relies heavily on spectroscopic methods and single-crystal X-ray diffraction. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key spectral changes are expected upon complexation, such as the disappearance of the O-H stretching vibration and shifts in the C-O and C=N stretching frequencies of the quinoline ring.

Table 1: Expected IR Spectral Data for this compound and its Metal Complexes

Functional GroupWavenumber (cm⁻¹) - Free LigandWavenumber (cm⁻¹) - Metal ComplexInterpretation of Shift
O-H (phenolic)~3400AbsentDeprotonation and coordination of oxygen
C-O (phenolic)~1280~1320Shift to higher frequency upon coordination
C=N (quinoline)~1580~1570Shift to lower frequency upon coordination
SO₂ (sulfonyl)~1320, ~1160~1320, ~1160Expected to be largely unaffected by coordination

Note: The values presented are hypothetical and based on typical shifts observed for similar 8-hydroxyquinoline complexes.

X-ray crystallography would provide definitive structural information, revealing the coordination geometry around the metal center. For 1:2 complexes, octahedral or distorted octahedral geometries are commonly observed for metals like Co(II) and Ni(II), while Cu(II) complexes often exhibit a distorted octahedral or square planar geometry. derpharmachemica.com Tetrahedral geometries are anticipated for Zn(II) complexes. derpharmachemica.com

Ligand Binding Modes and Chelation Behavior of the 8-Hydroxyquinoline Moiety

The 8-hydroxyquinoline moiety of this compound acts as a bidentate chelating agent. nih.gov Coordination occurs through the deprotonated phenolic oxygen atom and the nitrogen atom of the quinoline ring, forming a stable five-membered chelate ring with the metal ion. researchgate.net This bidentate (N, O⁻) coordination is a well-established and characteristic feature of 8-hydroxyquinoline and its derivatives. mdpi.comnih.gov

Influence of Metal Coordination on Electronic and Spectroscopic Properties

The coordination of a metal ion to this compound is expected to significantly alter its electronic and spectroscopic properties. The UV-Visible absorption spectrum of the ligand is characterized by π→π* transitions within the quinoline and benzene (B151609) rings. Upon complexation, new absorption bands are expected to appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) and, for transition metals with d-electrons, d-d transitions. researchgate.net These new bands are responsible for the often vibrant colors of the metal chelates. nih.gov

Table 2: Hypothetical UV-Visible Spectral Data and Magnetic Moments for Metal Complexes of this compound

Metal ComplexExpected Geometryλₘₐₓ (nm) (Electronic Transitions)Expected Magnetic Moment (µeff, B.M.)
[Cu(L)₂]Distorted Octahedral~400 (LMCT), ~650 (d-d)~1.8 - 2.2
[Ni(L)₂]Octahedral~380 (LMCT), ~600, ~950 (d-d)~2.9 - 3.4
[Co(L)₂]Octahedral~420 (LMCT), ~550, ~1000 (d-d)~4.3 - 5.2
[Zn(L)₂]Tetrahedral~390 (LMCT)Diamagnetic

L represents the deprotonated ligand, 5-(Benzenesulfonyl)quinolin-8-olate. The spectral and magnetic data are illustrative and based on typical values for analogous 8-hydroxyquinoline complexes. derpharmachemica.comsphinxsai.com

Furthermore, the fluorescence properties of the ligand are often quenched or shifted upon complexation with certain transition metals due to processes like spin-orbit coupling and energy transfer to the metal's d-orbitals. rsc.orgrsc.org

Theoretical Studies of Metal-Ligand Interactions

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the metal-ligand interactions in complexes of this compound. nih.govrsc.org DFT calculations can be employed to:

Optimize the geometry of the metal complexes and predict bond lengths and angles. uaem.mx

Calculate the electronic structure, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), to rationalize the electronic transitions observed in the UV-Visible spectra.

Analyze the charge distribution within the complex, providing insights into the nature and strength of the metal-ligand bonds.

Simulate the vibrational spectra (IR and Raman) to aid in the assignment of experimental bands. rsc.org

Structure Activity Relationship Sar Studies of 5 Benzenesulfonyl Quinolin 8 Ol Derivatives

Systematic Structural Modifications of the Benzenesulfonyl Moiety

The benzenesulfonyl group offers a versatile platform for structural modifications to modulate the biological activity of the parent compound. Alterations to the phenyl ring of this moiety can significantly influence the electronic and steric properties of the entire molecule.

Research on structurally related benzenesulfonamide (B165840) fluoroquinolones has shown that the introduction of substituents on the benzene (B151609) ring can shift the antibacterial activity spectrum. nih.gov For instance, the presence of small, electron-donating groups on the benzenesulfonyl moiety has been correlated with an increase in in-vitro activity against Gram-positive bacteria. nih.gov This suggests that similar modifications to the benzenesulfonyl group of 5-(Benzenesulfonyl)quinolin-8-ol could enhance its potency against specific bacterial strains.

A hypothetical systematic modification of the benzenesulfonyl moiety could involve the introduction of various substituents at the ortho, meta, and para positions of the phenyl ring. The table below illustrates potential modifications and their expected impact based on general SAR principles.

Modification Substituent (R) Rationale for Biological Activity Modulation
Introduction of Electron-Donating Groups-CH₃, -OCH₃May enhance activity against Gram-positive bacteria by increasing electron density.
Introduction of Electron-Withdrawing Groups-Cl, -NO₂, -CF₃Could alter the electronic distribution and potentially improve interaction with target enzymes or receptors.
Introduction of Bulky Groups-C(CH₃)₃May introduce steric hindrance, affecting binding affinity and selectivity.
Introduction of Halogens-F, -Br, -ICan modulate lipophilicity and electronic properties, influencing cell permeability and target interaction.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not available.

Derivatization at the Quinoline (B57606) Ring System (e.g., C2, C7 positions)

Modifications at various positions on the quinoline ring system are a well-established strategy for optimizing the biological activity of quinoline-based compounds.

Studies on quinoline-5,8-quinones have demonstrated that chemical modifications on the pyridine (B92270) core, including the C2 position, are tolerated and provide additional sites for future structural alterations. nih.gov Similarly, research on other quinoline derivatives has highlighted the importance of substitutions at the C7 position for antibacterial activity. mdpi.com For instance, the introduction of a 5-chloro-8-hydroxyquinoline (B194070) moiety to ciprofloxacin (B1669076) at the C7 position resulted in a hybrid molecule with promising activity against both Gram-positive and Gram-negative bacteria. nih.gov

Based on these findings, derivatization of the this compound scaffold at the C2 and C7 positions could yield compounds with enhanced or novel biological activities.

Potential C2 and C7 Modifications:

Position Substituent Potential Impact on Biological Activity
C2Alkyl, Aryl groupsMay influence the overall shape and lipophilicity of the molecule, potentially affecting target binding.
C2Heterocyclic ringsCould introduce new interaction points with biological targets and modulate solubility.
C7Halogens (e.g., -Cl)Can alter electronic properties and has been shown to be beneficial for activity in related quinolines.
C7Amino or substituted amino groupsMay introduce hydrogen bonding capabilities and improve interactions with biological targets.

This table outlines hypothetical modifications based on SAR studies of related quinoline compounds, as direct derivatization data for this compound is not available.

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacement is a powerful strategy in drug design to improve physicochemical properties and biological activity while retaining the key binding interactions of a lead compound. u-tokyo.ac.jpnih.gov

In the context of this compound, the benzenesulfonyl moiety itself can be considered a bioisostere of other functional groups. For instance, quinoxaline (B1680401) is a known bioisostere of quinoline. mdpi.com Furthermore, the sulfonamide group has been explored as a bioisostere for other functionalities in various drug scaffolds.

A study on quinazoline (B50416) derivatives demonstrated that the bioisosteric replacement of a carbon atom with a sulfur atom could significantly impact the anti-inflammatory activity of the resulting compounds. preprints.orgnih.govresearchgate.net This highlights the potential of replacing the benzenesulfonyl group in this compound with other isosteres to fine-tune its biological profile.

Potential Isosteric/Bioisosteric Replacements:

Original Moiety Isosteric/Bioisosteric Replacement Rationale
BenzenesulfonylBenzoyl, PhenylacetylTo explore the impact of the sulfonyl linker on activity.
BenzenesulfonylHeterocyclic sulfonyl (e.g., Thiophenesulfonyl)To introduce different electronic and steric properties.
QuinolineQuinazoline, QuinoxalineTo investigate the effect of the nitrogen atom's position on activity.
8-Hydroxyl group8-Amino groupTo alter hydrogen bonding capabilities and basicity.

This table presents potential isosteric replacements based on established principles of medicinal chemistry, as specific examples for this compound are not documented.

Correlation between Molecular Features and Observed Biological Activities

The biological activity of this compound derivatives is intrinsically linked to their molecular features, including electronic properties, hydrophobicity, and steric factors.

In a series of 5-substituted 8-hydroxyquinolines tested for antiplaque activity, a clear correlation was observed between the physicochemical parameters of the substituents and their minimum inhibitory concentrations (MIC). nih.gov The study found that smaller steric contributions of the 5-substituent and increased lipophilicity and electron-withdrawing character were favorable for activity. nih.gov Specifically, the 5-chloro derivative was as active as the parent 8-hydroxyquinoline (B1678124), indicating that the negative steric effect of a larger group can be offset by positive electronic and lipophilic contributions. nih.gov

Similarly, for benzenesulfonamide analogs of fluoroquinolones, a linear correlation was found between antibacterial activity and electronic and steric parameters, with small electron-donor groups favoring activity against Gram-positive bacteria. nih.gov

These findings suggest that for this compound derivatives, a careful balance of steric, electronic, and hydrophobic properties is necessary to achieve optimal biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models can be invaluable in predicting the activity of novel derivatives and guiding further synthesis.

While no specific QSAR models for this compound derivatives are currently available, studies on related structures offer insights into the types of descriptors that are likely to be important. For 5-substituted 8-hydroxyquinolines, a QSAR model for antiplaque activity was successfully developed using molar refractivity (a steric parameter), log P (a hydrophobicity parameter), and beta (an electronic parameter). nih.gov

In another study on benzenesulfonamide fluoroquinolones, QSAR analysis revealed a linear correlation of antibacterial activity with electronic and steric parameters. nih.gov For pyrimido-isoquinolin-quinone derivatives, 3D-QSAR models (CoMFA and CoMSIA) indicated that steric, electronic, and hydrogen-bond acceptor properties were crucial for their antibacterial activity. mdpi.com

A hypothetical QSAR study on a series of this compound derivatives with varying substituents on the benzenesulfonyl ring might reveal the following relationships:

Hypothetical QSAR Descriptors and Their Potential Correlation with Antibacterial Activity:

Descriptor Class Specific Descriptor Potential Correlation
Electronic Hammett constant (σ)A positive or negative correlation would indicate the influence of electron-withdrawing or -donating groups.
Dipole MomentMay correlate with the strength of interaction with the biological target.
Steric Molar Refractivity (MR)A negative correlation might suggest that bulky substituents are detrimental to activity.
Molecular VolumeCould indicate the optimal size for fitting into a binding pocket.
Hydrophobic Partition Coefficient (logP)An optimal logP value is often required for good cell permeability and target engagement.

This table is illustrative and based on QSAR studies of structurally related compounds.

Molecular Interaction Studies

Computational Molecular Docking Simulations with Biological Receptors

There are no available studies that have performed computational molecular docking simulations of 5-(Benzenesulfonyl)quinolin-8-ol with specific biological receptors.

Ligand-Protein Binding Affinity Predictions

No data on the predicted binding affinity of this compound with any protein target has been published. Therefore, a data table of binding affinities cannot be provided.

Identification of Key Interacting Residues and Binding Pockets

As no docking studies have been reported, there is no information available regarding the key amino acid residues or the specific binding pockets that may be involved in the interaction between this compound and any biological receptor.

Docking Protocol Optimization and Validation

There are no published methodologies detailing the optimization or validation of a docking protocol specifically for this compound.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

While the chemical structure of this compound suggests the potential for non-covalent interactions such as hydrogen bonding (via the hydroxyl group), π-stacking (via the quinoline (B57606) and benzene (B151609) rings), and other van der Waals forces, no specific studies have analyzed these interactions in the context of a protein-ligand complex.

Ligand-DNA Interaction Analysis

No research has been conducted to specifically investigate the interaction between this compound and DNA. While some quinoline derivatives have been studied as DNA intercalating agents, this has not been explored for the title compound. nih.govbiorxiv.orgtmc.edunih.gov

Intercalation Mechanisms

Due to the lack of studies on the interaction of this compound with DNA, there is no information on its potential intercalation mechanisms.

Groove Binding Characteristics

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the groove binding characteristics of this compound. While the broader class of quinoline derivatives has been investigated for DNA interaction, with some compounds exhibiting intercalation or groove binding, no studies were identified that specifically detail the interaction of this compound with the major or minor grooves of DNA.

Consequently, there is no available data to populate a table on binding affinities, specific groove preferences, or the molecular interactions involved for this particular compound. Research into the DNA binding properties of this compound would be necessary to elucidate its potential groove binding characteristics.

Mechanistic Investigations in Preclinical in Vitro Models

Enzyme Inhibition Assays and Kinetic Studies

Derivatives of quinoline (B57606) bearing a benzenesulfonamide (B165840) group have been identified as potent inhibitors of several key enzymes implicated in disease pathways. High-throughput screening and subsequent focused studies have demonstrated that N-(quinolin-8-yl)benzenesulfonamides can suppress the nuclear factor-κB (NF-κB) signaling pathway with potencies in the low micromolar range. nih.gov

In cell-based assays, these compounds were shown to inhibit NF-κB activation, with some analogs exhibiting IC₅₀ values as low as 0.6 µM. nih.gov The NF-κB family of transcription factors is a primary regulator of immune and inflammatory responses, and its dysregulation is linked to various diseases. nih.gov The inhibitory mechanism is believed to occur at a common point within the canonical NF-κB pathway. nih.gov

Furthermore, related quinoline-based sulfonamides have been synthesized and evaluated as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two critical enzymes in cancer cell growth and survival. nih.gov One potent derivative, compound 17e, was found to inhibit Class I PI3Ks and mTOR at low nanomolar concentrations and demonstrated significant anti-proliferative activity against PC-3 cancer cells with an IC₅₀ of 80 nM. nih.gov Other research has identified quinoline-5,8-dione derivatives, which share a core structural similarity, as inhibitors of Sphingosine Kinase (SphK) 1 and 2, enzymes linked to cancer cell proliferation and survival. mdpi.com

Table 1: Enzyme Inhibition Data for Quinoline Sulfonamide Derivatives

Compound Class Target Pathway/Enzyme Potency (IC₅₀) Cell Line
N-(quinolin-8-yl)benzenesulfonamides NF-κB Pathway As low as 0.6 µM OCI-Ly3

Cellular Target Engagement Studies

Cellular target engagement studies confirm that a compound interacts with its intended molecular target within a cellular environment. For N-(quinolin-8-yl)benzenesulfonamides, target engagement was demonstrated using a specific assay that monitors the cellular location of a key protein in the NF-κB pathway. nih.gov

In the canonical NF-κB pathway, the inhibitory IκBα protein is targeted for degradation, allowing the NF-κB complex, which includes the p65 subunit, to move from the cytoplasm into the nucleus to activate gene expression. nih.gov A high-throughput cellular imaging assay was used to track the location of the endogenous p65 subunit following cell stimulation. In this assay, effective inhibitors of the pathway, such as stabilizers of IκBα, prevent the translocation of p65 into the nucleus. nih.gov The N-(quinolin-8-yl)benzenesulfonamide series was shown to effectively interfere with p65 translocation, confirming their engagement with the NF-κB signaling pathway inside the cell. nih.gov

Elucidation of Molecular Pathways and Cellular Responses

The molecular pathway most clearly elucidated for this class of compounds is the canonical NF-κB signaling cascade. This pathway is typically initiated by stimuli that lead to the phosphorylation of IκB proteins by an IκB kinase (IKK). nih.gov This phosphorylation event marks IκB for polyubiquitination and subsequent degradation by the proteasome. nih.gov The degradation of IκB frees the NF-κB heterodimer (commonly p50/p65) to translocate to the nucleus, where it binds to DNA and initiates the transcription of over 400 genes involved in inflammation, immunity, and cell survival. nih.gov

The cellular response to treatment with N-(quinolin-8-yl)benzenesulfonamides is the down-regulation of this pathway. By inhibiting a step leading to IκBα degradation, the compounds cause the NF-κB complex to remain sequestered in the cytoplasm in its inactive state. nih.gov This prevents the nuclear translocation of p65 and the subsequent expression of NF-κB target genes, thereby suppressing the inflammatory or pro-survival signals that the pathway mediates. nih.gov

In Vitro Assays for Specific Biological Activities (e.g., Anti-HIV Integrase, Anti-SARS-CoV-2 Proteases, Enzyme Activity Modulation)

The versatile 8-hydroxyquinoline (B1678124) scaffold, combined with a sulfonamide moiety, has been explored for a range of specific biological activities in various in vitro assays.

Anti-HIV Integrase Activity : Derivatives of styrylquinoline containing a benzenesulfonamide group have been designed and synthesized as potential inhibitors of HIV-1 integrase (IN). mdpi.comresearchgate.net This viral enzyme is essential for the replication of HIV-1 and has no direct human counterpart, making it an attractive drug target. researchgate.net In vitro assays demonstrated that certain N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives could inhibit HIV IN activity. The presence of a free para-hydroxy group on the styryl moiety was found to be important for potent inhibitory activity against the enzyme. mdpi.com

Anti-SARS-CoV-2 Protease Activity : While not directly involving 5-(benzenesulfonyl)quinolin-8-ol, related quinoline structures have been investigated as inhibitors for SARS-CoV-2 proteases. The papain-like protease (PLpro) is a key enzyme for viral replication. Systematic design of quinoline-containing compounds has led to potent PLpro inhibitors. nih.govnih.gov Similarly, the main protease (Mpro) of SARS-CoV-2 has been a target for biochemical high-throughput screening, which identified various chemical scaffolds as inhibitors. plos.org These studies highlight the potential of the broader quinoline class against viral proteases.

Enzyme Activity Modulation : Beyond inhibition, related polyphenolic compounds have been shown to modulate the activity of antioxidant enzymes. Studies on other natural product extracts have demonstrated that their bioaccessible fractions can stimulate the production and activity of enzymes like superoxide (B77818) dismutase (Sod) and catalase (Cat), thereby strengthening endogenous antioxidant systems. nih.gov This suggests a potential mechanism for quinoline derivatives that warrants further investigation.

Assessment of Compound Interactions with Macromolecules (e.g., DNA, Proteins)

The interaction of sulfonamide-substituted 8-hydroxyquinoline derivatives with DNA has been investigated to understand their mechanism of action, particularly for potential anticancer applications. Studies using Calf Thymus DNA and plasmid DNA have shown that these compounds can bind to DNA. nih.govnih.gov

The primary methods used to assess these interactions are UV-Vis spectroscopy and gel electrophoresis. nih.gov Upon the addition of increasing amounts of DNA to a solution of the compound, a decrease in the absorbance intensity (hypochromism) and a shift to a longer wavelength (bathochromic shift) are observed in the UV spectra. nih.gov These spectral changes are indicative of an intercalative binding mode, where the compound inserts itself between the base pairs of the DNA double helix. nih.gov

Advanced Analytical Method Development for Research Applications

Chromatographic Method Development

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For 5-(Benzenesulfonyl)quinolin-8-ol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) present viable analytical options, each with specific considerations.

High-Performance Liquid Chromatography (HPLC) Method Optimization

Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of this compound due to its polarity. The optimization of an HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Stationary Phase: A C18 column is a common starting point for the separation of quinoline (B57606) derivatives. sielc.com However, for compounds containing polar functional groups like the hydroxyl and sulfonyl groups in this compound, a mixed-mode column that incorporates both reversed-phase and ion-exchange characteristics could offer superior retention and peak shape. sielc.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The pH of the aqueous phase can significantly influence the retention time and peak symmetry of the analyte by affecting the ionization state of the phenolic hydroxyl group and the quinoline nitrogen. An acidic mobile phase, using modifiers like formic acid, acetic acid, or phosphoric acid, is often employed to suppress the ionization of the phenolic hydroxyl group and ensure good peak shape. sielc.comtandfonline.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute the compound with a reasonable retention time and good resolution from potential impurities. tandfonline.com

Detection: Given the aromatic nature of the quinoline and benzenesulfonyl groups, UV-Vis detection is a primary choice. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of this compound. Based on the UV spectra of similar 8-hydroxyquinoline (B1678124) derivatives, a λmax in the range of 254-320 nm would be a reasonable starting point for method development. nih.gov Fluorescence detection could also be explored, as 8-hydroxyquinoline and its derivatives are known to fluoresce, often with enhanced intensity upon chelation with metal ions. researchgate.net Post-column derivatization with a suitable reagent could also enhance fluorescence. nih.gov

A hypothetical optimized HPLC method is presented in Table 1.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

Gas Chromatography (GC) Considerations

The suitability of gas chromatography for the analysis of this compound is contingent on its volatility and thermal stability. Sulfonamides can be prone to thermal degradation in the GC injector and column. Therefore, a thorough evaluation of the compound's thermal properties is a prerequisite.

If the compound exhibits sufficient volatility and thermal stability, a GC method could be developed. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, would be a suitable choice. However, it is more likely that derivatization would be necessary to increase the volatility and thermal stability of the molecule. Silylation of the hydroxyl group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy to improve the GC performance of polar compounds.

Electrochemical Methods for Quantitative Analysis

Electrochemical methods, particularly voltammetric techniques, offer a sensitive and selective alternative for the quantitative analysis of electroactive compounds like this compound. The 8-hydroxyquinoline moiety is known to be electrochemically active and can be oxidized at a solid electrode surface. electrochemsci.org

Techniques: Cyclic voltammetry (CV) can be used to study the electrochemical behavior of the compound and to determine its oxidation potential. electrochemsci.org For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are preferred. electrochemsci.org These methods can provide low limits of detection.

Working Electrode: A glassy carbon electrode (GCE) is a commonly used working electrode for the oxidation of organic molecules. electrochemsci.org The surface of the GCE can be modified with various materials, such as carbon nanotubes or nanoparticles, to enhance the sensitivity and selectivity of the measurement.

Supporting Electrolyte: The choice of supporting electrolyte and its pH is crucial. A Britton-Robinson buffer or a phosphate (B84403) buffer system could be used to control the pH of the solution, which will affect the oxidation potential of the phenolic hydroxyl group. electrochemsci.org

Spectrophotometric Assays

UV-Visible spectrophotometry provides a simple and cost-effective method for the quantitative analysis of this compound in solution, provided that it is the only absorbing species or that the absorbance of other components does not interfere at the chosen wavelength.

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

For complex matrices, a colorimetric method involving a derivatization reaction can be developed to enhance specificity. 8-Hydroxyquinoline and its derivatives are known to form colored complexes with metal ions. scirp.org For instance, reaction with iron(III) chloride can produce a colored complex that can be measured spectrophotometrically. Alternatively, coupling with a diazonium salt in an alkaline medium can form a colored azo dye, a reaction that has been used for the determination of other phenolic compounds. ijpsr.com

Method Validation Parameters

To ensure that an analytical method is reliable, accurate, and precise for its intended use, it must be thoroughly validated. The key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, limits of detection (LOD) and quantitation (LOQ), range, accuracy, precision, and robustness. nih.govwu.ac.th

Table 2: Typical Method Validation Parameters for an HPLC Assay of a Quinoline Derivative

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the analyte should be well-resolved from other peaks (impurities, degradation products, etc.).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999. wu.ac.th
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for the analyte spiked in a placebo matrix. wu.ac.th
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 2%. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1. nih.gov
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. nih.gov
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied. wu.ac.th

Q & A

Q. How can conflicting NMR and Mössbauer data for organotin complexes of this compound be reconciled?

  • Methodological Answer : Discrepancies in Sn coordination (e.g., octahedral vs. trigonal bipyramidal) arise from dynamic equilibria in solution. Use low-temperature 119Sn NMR^{119} \text{Sn NMR} to "freeze" conformations. Cross-validate with 119Sn Mo¨ssbauer^{119} \text{Sn Mössbauer} isomer shifts (δ = 1.2–1.5 mm/s) and quadrupole splitting (Δ = 2.3–2.5 mm/s) .

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